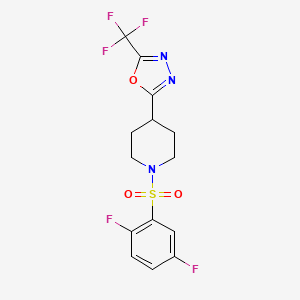

2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

This compound features a 1,3,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a (2,5-difluorophenyl)sulfonyl group. The trifluoromethyl group contributes to lipophilicity, aiding membrane permeability. While direct biological data for this compound are unavailable, structural parallels to validated antimicrobial and pesticidal agents suggest promising activity .

Propriétés

IUPAC Name |

2-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F5N3O3S/c15-9-1-2-10(16)11(7-9)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSUGMBBPOIQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F5N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under dehydrating conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Analyse Des Réactions Chimiques

Functionalization of the Piperidine Ring

The piperidine moiety undergoes sulfonylation at the nitrogen atom to introduce the 2,5-difluorophenylsulfonyl group:

-

Sulfonylation : Piperidin-4-yl derivatives react with 2,5-difluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. This step is critical for enhancing metabolic stability and target binding .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | 2,5-Difluorophenylsulfonyl chloride, TEA, DCM, 0°C → RT | 73–89% |

Derivatization and Biological Relevance

The compound’s structure allows further modifications for optimizing pharmacokinetic properties:

-

Nucleophilic substitution : The sulfonyl group on piperidine can be replaced with other electrophiles (e.g., alkyl halides) to modulate solubility .

-

Oxadiazole ring modifications : Substituents at position 2 (piperidine) and 5 (CF₃) influence interactions with biological targets such as kinases or proteases .

Biological Activity Highlights:

-

Antimicrobial potential : Analogous 1,3,4-oxadiazoles with sulfonamide groups exhibit activity against S. aureus and M. tuberculosis (MIC = 4–8 µM) .

-

Enzyme inhibition : The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes like HDAC-1 (IC₅₀ = 8.2–12.1 nM) .

Stability and Reactivity

-

Hydrolytic stability : The 1,3,4-oxadiazole ring resists hydrolysis under physiological conditions but is susceptible to strong acids/bases .

-

Electrophilic reactivity : The sulfonyl group participates in hydrogen bonding, critical for target engagement .

Comparative Data for Analogous Compounds

Applications De Recherche Scientifique

2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell signaling processes.

Comparaison Avec Des Composés Similaires

Structural Analogues with Sulfonyl and Fluorinated Moieties

a. 2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

- Key Features : Methylsulfonyl and 4-fluorobenzyl substituents.

- Activity : Exhibited superior in vitro antibacterial activity against Xanthomonas oryzae (EC50 = 1.23 µg/mL) and Xanthomonas citri (EC50 = 1.07 µg/mL), outperforming bismerthiazol and thiodiazole copper. In vivo greenhouse and field trials confirmed efficacy against rice bacterial leaf blight and citrus canker .

b. 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole

- Key Features : Dual sulfonyl groups (methyl and 4-fluorophenyl).

- Activity : Demonstrated EC50 values of 1.98 µg/mL (against Xanthomonas citri) and 0.17 µg/mL (against Xanthomonas oryzae), surpassing standard agrochemicals in greenhouse trials .

- Comparison : The target compound’s piperidine spacer may confer conformational flexibility, optimizing interactions with bacterial enzymes or receptors.

c. 5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol Derivatives

- Key Features : Piperidine linked to oxadiazole via a 4-nitrophenylsulfonyl group.

- Activity : Showed moderate antibacterial activity against E. coli and S. aureus (MIC = 8–32 µg/mL) .

Analogues with Aliphatic and Heterocyclic Substituents

a. S-Substituted Aliphatic Oxadiazoles (e.g., 7d–7h)

- Key Features : Aliphatic thioethers (e.g., butyl, pentyl) attached to a toluenesulfonyl-piperidine-oxadiazole core.

- Properties : Melting points range from 115–134°C; moderate antibacterial activity .

b. Triazole-Conjugated Oxadiazoles (e.g., 4a–4c)

- Key Features : 2,5-Diaryl substituents with triazole moieties.

- Activity : Lead compounds (4a–4c) showed potent antimicrobial activity, likely due to triazole-mediated hydrogen bonding .

- Comparison : The target compound lacks triazole groups but compensates with fluorine atoms, which may enhance hydrophobic interactions in bacterial membranes.

Activité Biologique

The compound 2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a novel organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a sulfonyl group attached to a difluorophenyl moiety, and a trifluoromethyl-substituted oxadiazole. Its molecular formula is CHFNOS. The unique combination of functional groups enhances its stability and lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of 2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multi-step procedures. Key steps include:

- Formation of the piperidine derivative : This may involve nucleophilic substitution reactions where the piperidine ring is formed or modified.

- Oxadiazole formation : The oxadiazole ring can be synthesized through cyclization reactions involving appropriate precursors.

- Final coupling : The sulfonyl group is introduced to the difluorophenyl moiety during the final steps of synthesis.

Optimization of these synthetic routes can enhance yield and reduce costs, often employing continuous flow reactors for better control over reaction conditions.

Biological Activities

Research indicates that 2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The compound's IC values against these cell lines are crucial for evaluating its efficacy.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 2.14±0.003 |

| CaCo-2 | 0.63±0.001 |

| H9c2 | 6.28±0.003 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease pathways:

- Histone Deacetylase (HDAC) : Exhibits inhibitory potency which is significant in cancer therapy.

- Carbonic Anhydrase (CA) : Important for regulating pH and CO transport in tissues.

The inhibition of these enzymes suggests potential applications in treating cancer and other diseases .

Antimicrobial Activity

Preliminary studies indicate that oxadiazole derivatives can exhibit antibacterial and antifungal activities. The presence of the sulfonamide group may enhance binding affinity to biological targets involved in microbial resistance mechanisms .

Molecular docking studies have provided insights into the mechanism of action of this compound. It appears to interact with key amino acid residues in enzyme active sites, which may elucidate its inhibitory effects on enzyme activity. Understanding these interactions is crucial for optimizing the pharmacological profile of the compound.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Anticancer Properties : A derivative showed an IC value as low as 1.143 µM against renal cancer cells, indicating high selectivity and potency .

- Research on Enzyme Inhibition : Compounds bearing oxadiazole rings were found to inhibit HDAC with varying degrees of potency, suggesting their role as potential therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Sulfonylation of piperidine derivatives using 2,5-difluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Cyclocondensation of intermediates with trifluoromethyl-substituted hydrazides to form the 1,3,4-oxadiazole ring, often using POCl₃ or other dehydrating agents .

- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. How can researchers characterize the structural features of this compound to confirm its identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.5–8.2 ppm for difluorophenyl), piperidine protons (δ 2.5–3.5 ppm), and oxadiazole protons (δ 8.4 ppm). ¹⁹F NMR confirms trifluoromethyl (–CF₃) and difluorophenyl groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₂F₅N₃O₃S: 410.07) .

- FT-IR : Peaks at 1350–1380 cm⁻¹ (S=O stretching) and 1600–1650 cm⁻¹ (C=N in oxadiazole) confirm functional groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values ≤ 8 µg/mL suggest significant activity .

- Enzyme Inhibition : Test against target enzymes (e.g., acetylcholinesterase for neuroactivity) via spectrophotometric assays (Ellman’s method). IC₅₀ values < 10 µM indicate potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified sulfonyl groups (e.g., 3-chloro-4-fluorophenyl) or oxadiazole substituents (e.g., thiophene instead of trifluoromethyl) .

- Biological Testing : Compare IC₅₀/MIC values across analogs. For example, replacing trifluoromethyl with thiophene may enhance antimicrobial activity but reduce metabolic stability .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) .

Q. How should researchers address contradictory bioactivity data observed across different studies?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., solvent purity, bacterial strain variability). For example, discrepancies in MIC values may arise from differences in inoculum size or culture media .

- Data Normalization : Use internal controls (e.g., ciprofloxacin for antimicrobial assays) and repeat assays in triplicate.

- Structural Confirmation : Re-analyze conflicting compounds via X-ray crystallography to rule out isomerism or impurities .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and delay metabolism. For example, masking the sulfonyl group as a tert-butyl ester improves bioavailability .

- Excipient Screening : Use cyclodextrins or liposomal encapsulation to enhance stability in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.